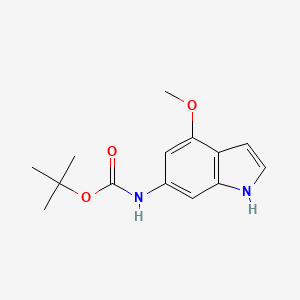![molecular formula C8H18ClNO B1148854 [(1R,2S)-2-methyl-2-(methylamino)cyclopentyl]methanol;hydrochloride CAS No. 1212062-71-9](/img/structure/B1148854.png)
[(1R,2S)-2-methyl-2-(methylamino)cyclopentyl]methanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,2S)-2-methyl-2-(methylamino)cyclopentyl]methanol;hydrochloride is a chemical compound that belongs to the class of cyclopentyl derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S)-2-methyl-2-(methylamino)cyclopentyl]methanol;hydrochloride typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methyl and Methylamino Groups: The methyl and methylamino groups are introduced through substitution reactions using reagents such as methyl iodide and methylamine.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and amines are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1R,2S)-2-methyl-2-(methylamino)cyclopentyl]methanol;hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylamine: A related compound with similar structural features.
Methylcyclopentanol: Another compound with a cyclopentyl ring and a hydroxyl group.
Cyclopentylmethanol: Shares the cyclopentyl ring and methanol moiety.
Uniqueness
[(1R,2S)-2-methyl-2-(methylamino)cyclopentyl]methanol;hydrochloride is unique due to the presence of both methyl and methylamino groups on the cyclopentyl ring, which can impart distinct chemical and biological properties.
Properties
CAS No. |
1212062-71-9 |
|---|---|
Molecular Formula |
C8H18ClNO |
Molecular Weight |
179.68762 |
Synonyms |
cis-(2-Methyl-2-methylamino-cyclopentyl)-methanol hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine](/img/structure/B1148786.png)

